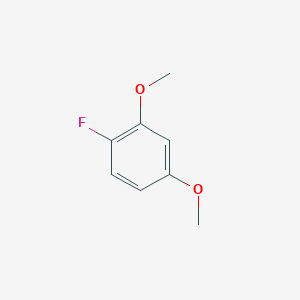

2,4-Dimethoxy-1-fluorobenzene

Overview

Description

2,4-Dimethoxy-1-fluorobenzene (DMBF) is a chemical compound that has been used in a variety of scientific research applications. It has a variety of biochemical and physiological effects that make it a useful tool for studying a range of biological processes. In

Scientific Research Applications

Synthesis and Characterization of Fluorobenzene Derivatives : A study by Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and its characterization through various techniques like X-ray crystallography, NMR, and FT-IR. This research highlights the methods of synthesizing fluorobenzene derivatives and their structural analysis (Sweeney, McArdle, & Aldabbagh, 2018).

Study of Fluorobenzene Clusters : Dimopoulou‐Rademann et al. (1984) investigated heterodimers of fluorobenzene with 1,4-dioxane and methanol, providing insights into the electronic spectra and dynamic behavior of fluorobenzene clusters (Dimopoulou‐Rademann et al., 1984).

Pi-Stacking and Hydrogen Bonding in Fluorobenzenes : Bachorz et al. (2008) explored the interplay between hydrogen bonding and pi-stacking in dimers of fluorobenzenes and 2-pyridone. Their study used high-level ab initio calculations and spectroscopy techniques, providing valuable information on intermolecular interactions in fluorobenzene compounds (Bachorz et al., 2008).

NMR Spectra Prediction of Fluorobenzene Complexes : Armstrong et al. (1992) focused on the prediction of the 19F NMR spectra of fluoro-substituted arenetricarbonylchromium complexes. This study contributes to the understanding of the NMR properties of fluorobenzene derivatives (Armstrong et al., 1992).

Chemical Synthesis Using Fluorobenzene Derivatives : Gebhardt and Barrett (2009) described the synthesis of 2,5-Dimethoxyfluorobenzene and 1,4-Difluoro-2,5-dimethoxybenzene, demonstrating the application of fluorobenzene derivatives in chemical synthesis (Gebhardt & Barrett, 2009).

Tumor Promotion Study of Fluorobenzene Derivatives : Bock et al. (1969) investigated the tumor-promoting effects of 1-Fluoro-2,4-dinitrobenzene, a compound related to 2,4-Dimethoxy-1-fluorobenzene, in a study that provides insights into the potential biological activities of fluorobenzene derivatives (Bock, Fjelde, Fox, & Klein, 1969).

Aromatic Nucleophilic Substitution with Dialkoxycarbenes : Ross, Couture, and Warkentin (1997) reported on the nucleophilic substitution of fluoride from aromatic rings by dimethoxycarbene, a study relevant to understanding the reactions involving fluorobenzene derivatives (Ross, Couture, & Warkentin, 1997).

Mechanism of Action

Target of Action

2,4-Dimethoxy-1-fluorobenzene, also known as 1-fluoro-2,4-dimethoxybenzene, is a benzene derivative. Its primary targets are aromatic compounds in organic synthesis . These aromatic compounds play a crucial role in various biochemical reactions, serving as the building blocks for a wide range of molecules.

Mode of Action

The compound interacts with its targets through a process known as Friedel-Crafts acylation . This reaction involves the formation of carbon-carbon bonds, which is a critical step in organic synthesis . The compound can also undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The Friedel-Crafts acylation and electrophilic aromatic substitution reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds . These reactions can affect downstream processes by introducing new functional groups to the aromatic compounds, thereby altering their chemical properties and reactivities.

Pharmacokinetics

The compound’s lipophilicity, indicated by its Log Po/w values, suggests good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In organic synthesis, the compound’s ability to undergo Friedel-Crafts acylation and electrophilic aromatic substitution can lead to the formation of a wide range of products with diverse properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Friedel-Crafts acylation requires more than stoichiometric amounts and strictly anhydrous conditions, and it produces corrosive acid wastes . Therefore, the reaction conditions and the nature of the catalysts used can greatly affect the outcome of the reactions .

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNEPOEZGFNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374316 | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17715-70-7 | |

| Record name | 1-Fluoro-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)

![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)